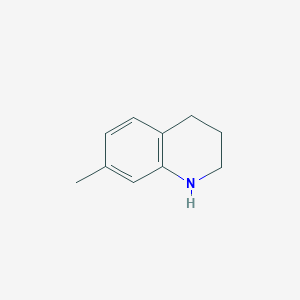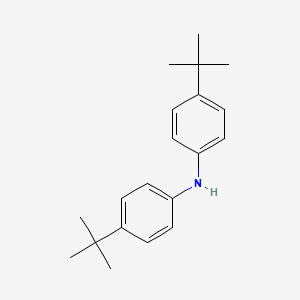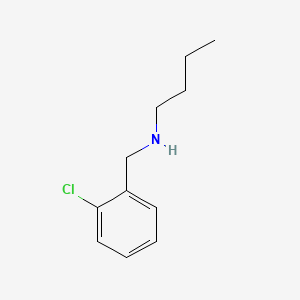
1-Amino-3,3-diethoxypropane
概述
描述
作用机制
Target of Action
1-Amino-3,3-diethoxypropane is primarily used as a modulator of alginate and chitosan-based hydrogels . Its primary targets are these hydrogels, which are often used in biomedical applications such as drug delivery and tissue engineering .
Mode of Action
The compound interacts with its targets (alginate and chitosan-based hydrogels) by integrating into the hydrogel matrix. This integration can modify the physical properties of the hydrogels, making them more suitable for specific applications .
Biochemical Pathways
It is known that the compound can influence the properties of alginate and chitosan-based hydrogels, which can in turn affect the behavior of cells encapsulated within these hydrogels .
Result of Action
This compound has been effectively used for the delivery of bone marrow stromal cells (BMSCs) for regeneration of cartilage . By modulating the properties of the hydrogels, it can enhance the survival, proliferation, and differentiation of the encapsulated cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy . Moreover, the presence of other substances in the environment, such as proteins or salts, can also impact the compound’s action .
生化分析
Biochemical Properties
1-Amino-3,3-diethoxypropane plays a significant role in biochemical reactions, particularly as a modulator of alginate and chitosan-based hydrogels. It is effectively used for the delivery of bone marrow stromal cells for cartilage regeneration . The compound interacts with enzymes, proteins, and other biomolecules, including polyethylene glycol (PEG) and polyethylenimine (PEI), to form polyplexes for transfection studies in hepatocellular carcinoma cell cultures . These interactions are crucial for its application in hydrogel preparation and gene delivery systems.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the behavior of bone marrow stromal cells, promoting their proliferation and differentiation . Additionally, the compound’s interaction with PEG and PEI derivatives enhances its ability to transfect cells, thereby affecting gene expression and cellular functions . These effects are vital for its use in regenerative medicine and gene therapy.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a modulator of hydrogels, interacting with alginate and chitosan to form stable structures for cell delivery . It also forms complexes with PEG and PEI, facilitating the transfection of hepatocellular carcinoma cells . These interactions are essential for its role in gene delivery and regenerative medicine.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time, influenced by its stability and degradation. The compound is stable at room temperature and miscible in water, making it suitable for long-term studies . Its effects on cellular function may vary over time, with potential degradation impacting its efficacy in hydrogel formation and cell delivery . Long-term studies are necessary to fully understand its temporal effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively promotes cartilage regeneration and cell proliferation . Higher doses may lead to toxic or adverse effects, including potential cytotoxicity and inflammation . It is crucial to determine the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s role as a modulator of hydrogels and its interactions with PEG and PEI derivatives suggest its involvement in complex metabolic processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with alginate and chitosan-based hydrogels facilitates its delivery to target cells . Additionally, its complex formation with PEG and PEI derivatives enhances its cellular uptake and distribution . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, influenced by targeting signals and post-translational modifications. The compound’s interaction with hydrogels and its role in cell delivery suggest its localization within specific cellular compartments
准备方法
Synthetic Routes and Reaction Conditions: 1-Amino-3,3-diethoxypropane can be synthesized from 3,3-diethoxypropanoic acid ethyl ester. The ester is first converted to 3,3-diethoxypropionamide, which is then reduced using lithium aluminum hydride to yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
化学反应分析
Types of Reactions: 1-Amino-3,3-diethoxypropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
科学研究应用
1-Amino-3,3-diethoxypropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Industry: The compound is used in the preparation of pH-sensitive PEG derivatives for lipopolyplexes formation.
相似化合物的比较
- Aminoacetaldehyde dimethyl acetal
- Aminoacetaldehyde diethyl acetal
- 3-Aminopropionaldehyde diethylacetal
Comparison: 1-Amino-3,3-diethoxypropane is unique due to its specific structure, which allows it to effectively modulate hydrogels and facilitate the delivery of BMSCs. Compared to similar compounds, it offers better solubility in water and organic solvents, making it more versatile in various applications .
属性
IUPAC Name |
3,3-diethoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-3-9-7(5-6-8)10-4-2/h7H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXMSHBZYAOHBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334535 | |
| Record name | 1-Amino-3,3-diethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41365-75-7 | |
| Record name | 1-Amino-3,3-diethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Amino-3,3-diethoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














